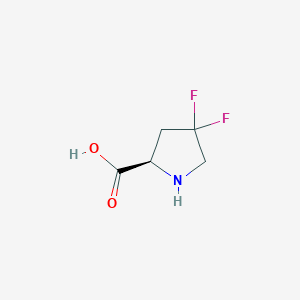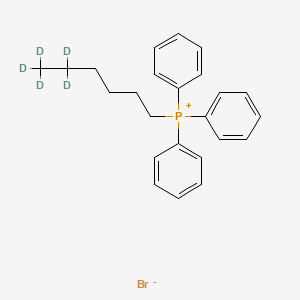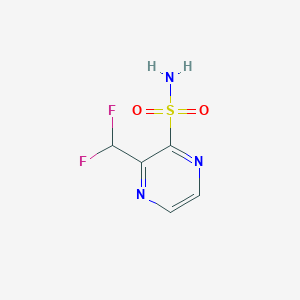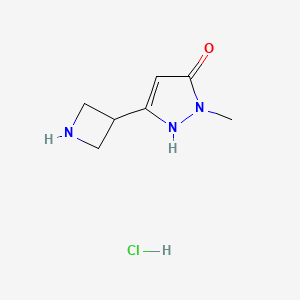
3-(azetidin-3-yl)-1-methyl-1H-pyrazol-5-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(azetidin-3-yl)-1-methyl-1H-pyrazol-5-ol hydrochloride is a heterocyclic compound that features both azetidine and pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
3-(azetidin-3-yl)-1-methyl-1H-pyrazol-5-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the azetidine or pyrazole rings.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and nucleophiles are commonly used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-(azetidin-3-yl)-1-methyl-1H-pyrazol-5-ol hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(azetidin-3-yl)-1-methyl-1H-pyrazol-5-ol hydrochloride involves its interaction with specific molecular targets. The azetidine and pyrazole rings can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- 3-Azetidinemethanol hydrochloride
- Azetidin-3-ol hydrochloride
Uniqueness
3-(azetidin-3-yl)-1-methyl-1H-pyrazol-5-ol hydrochloride is unique due to the combination of azetidine and pyrazole rings in its structure. This dual-ring system provides a versatile scaffold for chemical modifications, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C7H12ClN3O |
|---|---|
Peso molecular |
189.64 g/mol |
Nombre IUPAC |
5-(azetidin-3-yl)-2-methyl-1H-pyrazol-3-one;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c1-10-7(11)2-6(9-10)5-3-8-4-5;/h2,5,8-9H,3-4H2,1H3;1H |
Clave InChI |
AWXMBXCSZAREJM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=C(N1)C2CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-[3-[[1-(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B12316078.png)


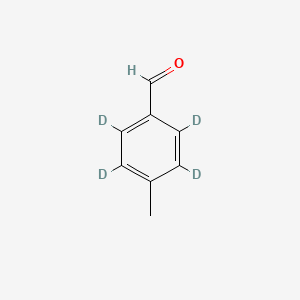
![2-N-Methyl-2-N-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine](/img/structure/B12316090.png)
![4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane](/img/structure/B12316094.png)

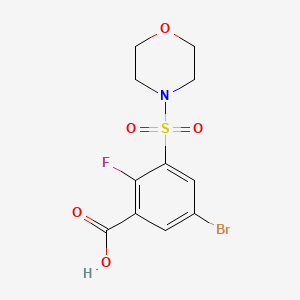
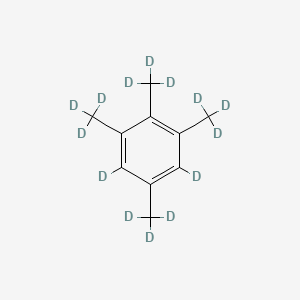

![6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride](/img/structure/B12316119.png)
